4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
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Overview
Description
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a hydroxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the piperidine and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a dopamine transporter reuptake inhibitor, which means it binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons . This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its derivatives are also structurally related and have similar pharmacological profiles.
Uniqueness
What sets 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide apart is its unique combination of functional groups and its specific activity as a dopamine transporter reuptake inhibitor. This makes it a valuable compound for studying the dopamine system and developing potential therapeutic agents for neurological disorders.
Properties
IUPAC Name |
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCPBJXHLXKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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